molecular formula C15H16N2O2S B5561342 4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxamide

4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxamide

Cat. No.: B5561342
M. Wt: 288.4 g/mol
InChI Key: PJRKYPSWJVNUTD-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxamide is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxamide typically involves the condensation of 3-methylbenzoic acid with 4,5-dimethylthiophene-3-carboxylic acid. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. These methods ensure high yield and purity of the final product. The use of continuous flow reactors and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products Formed

Scientific Research Applications

4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,5-dimethyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-8-5-4-6-11(7-8)14(19)17-15-12(13(16)18)9(2)10(3)20-15/h4-7H,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRKYPSWJVNUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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